molecular formula C8H6N2O2S B8230353 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid

6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid

Cat. No.: B8230353
M. Wt: 194.21 g/mol
InChI Key: WINNVCJKBGDBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired product in 63-71% yields. Another approach involves the use of 2-nitrothiophenes as starting materials, which are reduced to form the target compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic approaches to ensure high purity and yield. The use of palladium-catalyzed reactions is favored due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. It can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidine-4-carboxylic acid
  • Thieno[3,4-d]pyrimidine-4-carboxylic acid
  • Thieno[2,3-b]pyridine derivatives

Comparison: 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other thienopyrimidine derivatives, it exhibits enhanced biological activity and selectivity towards certain molecular targets .

Biological Activity

6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential applications in various fields, particularly in cancer therapy and antimicrobial activity.

Chemical Structure and Properties

The compound features a thieno-pyrimidine core structure, which is essential for its biological activity. The presence of the methyl group at the 6-position and the carboxylic acid functionality at the 4-position contribute to its unique chemical properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell signaling pathways. Key mechanisms include:

  • Inhibition of Protein Kinases : The compound has been shown to bind to the active sites of various protein kinases, disrupting their function. This inhibition can lead to decreased cell proliferation and induction of apoptosis in cancer cells .
  • Targeting Growth Factor Receptors : It interacts with receptors such as the vascular endothelial growth factor (VEGF) receptor and platelet-derived growth factor (PDGF) receptor, affecting pathways that regulate angiogenesis and cell survival .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For instance, it has been evaluated against several cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective growth inhibition .
  • Mechanistic Studies : In studies involving MV-4-11 cells, the compound was found to down-regulate phosphorylated eIF4E, Mcl-1, and cyclin D1, leading to apoptosis .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown potential antimicrobial properties. It has been investigated for efficacy against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Key findings include:

CompoundStructureIC50 (μM)Selectivity Index
3Ethyl Substituted13.4212.7
4Methyl Substituted28.89Higher than 3
5Benzyl Substituted52.56-

The data indicate that modifications at specific positions on the thienopyrimidine ring can enhance or diminish anticancer activity. For example, substituents at the 4-position significantly affect potency against MCF-7 cells .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives on MDA-MB-231 breast cancer cells and normal human mammary epithelial cells (MCF-10A). The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : A docking study revealed how this compound interacts with protein kinases at a molecular level, providing insights into its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

6-methylthieno[3,2-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-4-2-5-7(13-4)6(8(11)12)10-3-9-5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINNVCJKBGDBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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